Lenalidomide-COCH-PEG2-azido
Description
Foundational Concepts of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are ingeniously designed bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. By bringing these two entities into close proximity, PROTACs trigger the tagging of the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
While both molecular glue degraders and PROTACs mediate protein degradation, they do so through distinct mechanisms. Molecular glues are small molecules that induce a conformational change in an E3 ligase, enabling it to recognize and bind to a new substrate protein that it would not normally interact with. nih.govnih.gov Lenalidomide (B1683929) itself can function as a molecular glue, inducing the degradation of specific proteins. wikipedia.orgdana-farber.org In contrast, PROTACs are heterobifunctional molecules, possessing two distinct domains connected by a linker: one to bind the target protein and another to recruit a specific E3 ligase. tenovapharma.com
The efficacy of PROTACs hinges on their bivalent binding strategy. One end of the PROTAC molecule engages with the protein of interest (POI), while the other end simultaneously binds to an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into an artificially induced proximity, forming a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to the POI. This event marks the POI for subsequent recognition and degradation by the proteasome.
E3 ubiquitin ligases are central to the function of PROTACs, as they are the components of the ubiquitin-proteasome system that are "hijacked" to target specific proteins. There are over 600 known E3 ligases in the human genome, offering a vast array of potential recruiters for PROTACs. cymitquimica.com However, only a handful, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been extensively utilized in PROTAC design due to the availability of well-characterized small molecule ligands. cymitquimica.com The choice of E3 ligase can influence the degradation efficiency and tissue selectivity of the resulting PROTAC.
Strategic Importance of Degrader Building Blocks in Chemical Biology
The development of a diverse toolbox of degrader building blocks is crucial for advancing TPD research. These pre-functionalized molecules streamline the synthesis of novel PROTACs, allowing researchers to rapidly generate and test new candidates against a wide range of protein targets.
PROTACs are synthesized in a modular fashion, comprising three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. This modularity allows for the systematic optimization of each component to achieve the desired degradation profile. The properties of the linker, for instance, such as its length, rigidity, and composition, can significantly impact the stability and efficacy of the resulting PROTAC.
Functionalized ligands that bind to E3 ligases are essential starting points for PROTAC synthesis. These ligands are chemically modified to include a reactive handle, such as an azide (B81097) or an amine, which allows for their straightforward conjugation to a POI ligand via a linker. Lenalidomide-acetamido-O-PEG1-C2-azide is a prime example of such a functionalized E3 ligase recruiter. It incorporates the Lenalidomide moiety, which binds to the E3 ligase Cereblon, and features an azide group that can be readily coupled to an alkyne-containing POI ligand using "click chemistry."
Detailed Findings on Lenalidomide-acetamido-O-PEG1-C2-azide
While extensive research on the specific applications of Lenalidomide-acetamido-O-PEG1-C2-azide is not yet widely published, its chemical properties and intended use as a degrader building block are well-documented by chemical suppliers.
Table 1: Chemical Properties of Lenalidomide-acetamido-O-PEG1-C2-azide
| Property | Value |
|---|---|
| Synonym | Lenalidomide-4'-acetamido-O-C2-azide |
| Molecular Formula | C₁₇H₁₈N₆O₅ |
| Molecular Weight | 386.36 g/mol |
| Appearance | Solid |
| Function | Degrader building block for targeted protein degradation |
Data sourced from publicly available information from chemical suppliers.
Table 2: Functional Components of Lenalidomide-acetamido-O-PEG1-C2-azide in PROTAC Synthesis
| Component | Function |
|---|---|
| Lenalidomide moiety | Binds to the E3 ubiquitin ligase Cereblon (CRBN), acting as the E3 ligase recruiting element. |
| Acetamido-O-PEG1-C2 linker | A short, flexible polyethylene (B3416737) glycol (PEG)-based linker that connects the Lenalidomide moiety to the reactive handle. The linker's properties can influence the formation and stability of the ternary complex. |
| Azide (-N₃) group | A reactive functional group that enables the covalent attachment of the building block to a protein of interest (POI) ligand containing a compatible reactive group (e.g., an alkyne) through click chemistry. |
In essence, Lenalidomide-acetamido-O-PEG1-C2-azide provides researchers with a ready-to-use component for the rapid and efficient synthesis of novel PROTACs. By combining this building block with a ligand for a specific target protein, scientists can generate new molecules capable of inducing the targeted degradation of proteins implicated in various diseases. The modular nature of this approach accelerates the discovery and development of new therapeutic agents based on the principles of targeted protein degradation.
Chemically Versatile Linkers for Bioconjugation
To streamline the discovery and optimization of PROTACs, there is a significant need for chemically versatile linkers that facilitate modular and efficient synthesis. This has led to the development of linker building blocks equipped with reactive handles for bioconjugation. nih.gov One of the most powerful strategies for this purpose is "click chemistry," a class of reactions known for being rapid, efficient, and highly specific under mild, often physiological, conditions. rsc.org
The azide functional group (-N3) is a cornerstone of click chemistry and a widely used feature in modern PROTAC synthesis. nih.gov Its stability under most reaction conditions, combined with its specific reactivity with alkyne groups, makes it an ideal chemical handle. This reactivity is exploited in two main types of click reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly reliable and high-yield reaction that joins a terminal alkyne and an azide to form a stable triazole ring. nih.govmedchemexpress.com It is a cornerstone for creating libraries of PROTACs by combining different E3 ligase ligands and POI ligands. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts readily with an azide. medchemexpress.com SPAAC is particularly valuable for its high biocompatibility.
The compound Lenalidomide-acetamido-O-PEG1-C2-azide is a prime example of a functionalized building block designed for this modular approach to PROTAC development. It incorporates three key features:
Lenalidomide: This moiety serves as the E3 ligase ligand, specifically recruiting Cereblon (CRBN). broadpharm.comnih.gov Lenalidomide is a well-established immunomodulatory agent derived from thalidomide. nih.gov
acetamido-O-PEG1-C2: This represents the linker portion. The PEG1 unit enhances hydrophilicity, while the acetamido and ethyl (C2) components provide specific spacing and connectivity. precisepeg.comsinopeg.com
Azide (-N3): This terminal functional group is the reactive handle for conjugation. medchemexpress.com It allows the lenalidomide-linker construct to be "clicked" onto a ligand for a protein of interest that has been functionalized with an alkyne group. nih.govmedchemexpress.com
By using such pre-functionalized building blocks, researchers can rapidly synthesize diverse libraries of PROTACs to systematically explore how variations in the linker, attachment points, and ligands affect protein degradation efficiency. nih.govnih.gov
Representative Data for a Lenalidomide-PEG-Azide Building Block
The table below shows technical data for a representative Lenalidomide-PEG-Azide compound, illustrating the typical properties of these PROTAC building blocks.
| Property | Value | Source |
| Compound Name | Lenalidomide 4'-PEG1-azide | tocris.com |
| Molecular Formula | C17H20N6O4 | tocris.com |
| Molecular Weight | 372.39 g/mol | tocris.com |
| Purity | ≥95% (HPLC) | tocris.com |
| CAS Number | 2399455-45-7 | tocris.com |
| Function | Functionalized Cereblon ligand for PROTAC® R&D | tocris.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N6O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |
InChI Key |
NWZWXZLHKQMWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
The Lenalidomide Moiety: a Key Component for Cereblon Mediated Degradation
Lenalidomide's Origin as an Immunomodulatory Imide Drug (IMiD) Scaffold
Lenalidomide (B1683929) belongs to a class of synthetic compounds known as Immunomodulatory Imide Drugs (IMiDs), which are structural and functional analogs of Thalidomide. wikipedia.orgnews-medical.net Thalidomide, the first in this class, was initially developed as a sedative but was later discovered to have potent immunomodulatory and anti-angiogenic properties. news-medical.netnih.govnih.gov These findings spurred the development of more potent and safer derivatives. news-medical.net
Lenalidomide was created through structural modifications of the thalidomide scaffold, resulting in enhanced immunomodulatory and anticancer activities with a more favorable side-effect profile. news-medical.netnih.gov The IMiD class of drugs, including Lenalidomide and Pomalidomide (B1683931), is characterized by a shared chemical structure containing an imide group, which is crucial for their biological activity. nih.govscielo.org.za Their mechanism involves modulating the immune system and directly targeting malignant cells, forming the basis of their therapeutic effects. rarecancernews.com
Molecular Recognition and Binding to Cereblon (CRBN) E3 Ubiquitin Ligase
The primary molecular target of Lenalidomide is Cereblon (CRBN), a protein that functions as a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, known as CRL4^CRBN^. wikipedia.orgnih.govresearchgate.net This complex is a key component of the ubiquitin-proteasome system, which is responsible for degrading non-essential or damaged proteins to maintain cellular health. scielo.org.za The CRL4^CRBN^ complex is composed of several proteins, as detailed in the table below.
| Component | Function |
| Cereblon (CRBN) | Substrate receptor; directly binds to Lenalidomide and neosubstrates. |
| Cullin 4A (CUL4A) | Scaffold protein that assembles the complex. |
| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein that links CRBN to CUL4A. |
| Regulator of Cullins 1 (ROC1) | RING-box protein that recruits the ubiquitin-conjugating enzyme (E2). |
Lenalidomide's binding to CRBN is the initiating event that alters the ligase's activity, leading to the degradation of specific target proteins. wikipedia.orgnih.gov
Crystal structure analysis of the human CRBN-DDB1 complex bound to Lenalidomide provides a detailed view of their interaction. nih.govresearchgate.net Lenalidomide binds within a specific hydrophobic pocket in the Thalidomide-Binding Domain (TBD) of CRBN. nih.govresearchgate.net This binding site is sometimes referred to as a "tryptophan cage" due to the presence of key tryptophan residues. researchgate.net
The interaction is primarily mediated by the glutarimide (B196013) ring of Lenalidomide, which fits snugly into the pocket. scielo.org.zanih.gov This is stabilized by crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues of CRBN. researchgate.netencyclopedia.pub In contrast, the isoindolinone ring of Lenalidomide remains exposed to the solvent, creating a new surface for protein recruitment. nih.govresearchgate.net This unique binding orientation is fundamental to how Lenalidomide repurposes the E3 ligase.
The binding of Lenalidomide to CRBN induces significant conformational changes in the protein complex. scielo.org.za In its unbound (apo) state, CRBN exists in a more open conformation. nih.govlander-lab.com Upon Lenalidomide binding, CRBN transitions to a "closed" conformation. nih.govlander-lab.com This change is driven by the stabilization of a "sensor loop" within CRBN, which refolds into a β-hairpin structure. nih.gov This ligand-induced conformational shift repositions the Thalidomide-Binding Domain (TBD) and creates a new, composite binding surface formed jointly by CRBN and the exposed part of the Lenalidomide molecule. nih.gov This altered surface has a high affinity for proteins that CRBN would not normally recognize, effectively changing the substrate specificity of the E3 ligase. wikipedia.orgnih.gov
Mechanisms of Neosubstrate Recruitment by Lenalidomide-Bound CRBN
Lenalidomide functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. news-medical.netmdpi.com By binding to CRBN, Lenalidomide creates a novel interface that recruits new protein targets, known as neosubstrates, to the CRL4^CRBN^ E3 ligase complex for degradation. nih.govacs.org
The mechanism by which Lenalidomide leads to the degradation of neosubstrates is explained by the induced proximity model. encyclopedia.pubnih.gov The formation of the ternary complex—consisting of CRL4^CRBN^, Lenalidomide, and a neosubstrate—brings the target protein into close proximity with the E3 ligase's enzymatic machinery. news-medical.netnih.gov
This proximity allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. mdpi.com The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a signal, marking the neosubstrate for recognition and subsequent degradation by the 26S proteasome. wikipedia.orgnews-medical.net The Lenalidomide molecule is then released and can facilitate another cycle of degradation, acting in a catalytic manner. nih.gov
Through its molecular glue mechanism, Lenalidomide specifically induces the degradation of a select group of proteins. wikipedia.org The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase Casein Kinase 1α (CK1α). wikipedia.orgnih.govecancer.org
| Neosubstrate | Protein Type | Biological Relevance |
| Ikaros (IKZF1) | Transcription Factor | Essential for the survival of multiple myeloma cells. researchgate.netmatilda.science |
| Aiolos (IKZF3) | Transcription Factor | Plays a key role in B-cell development and is critical for myeloma cell survival. researchgate.netmatilda.science |
| Casein Kinase 1α (CK1α) | Protein Kinase | Its degradation is linked to the therapeutic effect of Lenalidomide in myelodysplastic syndrome with 5q deletion. nih.govnih.gov |
The degradation of these specific proteins is directly responsible for the therapeutic effects of Lenalidomide in certain hematological malignancies. nih.govresearchgate.netnih.gov The binding and subsequent ubiquitination of these neosubstrates by CRL4^CRBN^ are strictly dependent on the presence of the Lenalidomide molecule. nih.govmatilda.sciencenih.gov
Design and Synthetic Methodologies for Lenalidomide Acetamido O Peg1 C2 Azide
Overview of Lenalidomide (B1683929) Functionalization Strategies for Linker Attachment
Lenalidomide, an immunomodulatory drug, is a widely used ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the design of PROTACs. nih.govrsc.org Attaching a linker to the lenalidomide core is a critical step that must be carefully controlled to retain its binding affinity for CRBN. The primary challenge lies in achieving regioselectivity, as the lenalidomide structure presents multiple potential sites for derivatization. The most common attachment points are the 4-amino group of the phthalimide (B116566) ring and the nitrogen atom of the glutarimide (B196013) ring. frontiersin.orgresearchgate.net The choice of attachment point, or "exit vector," can significantly influence the stability and degradation efficacy of the resulting PROTAC. nih.govnih.gov
Achieving regioselective functionalization of the lenalidomide core is paramount for the rational design of PROTACs. Research has demonstrated that the reaction conditions, particularly the choice of base, can direct alkylation to different positions on the molecule. acs.orgnih.gov
An organic base, such as N,N-diisopropylethylamine (DIPEA), tends to favor the alkylation of the 4-amino group on the isoindolinone ring system. acs.orgnih.govacs.org This chemoselective process is highly efficient for generating arylamine alkylation products. nih.gov For instance, reacting lenalidomide with halo-containing linkers in the presence of DIPEA at elevated temperatures has been shown to selectively yield derivatives at the 4-amino position. frontiersin.org
Conversely, the use of an inorganic base like potassium carbonate (K₂CO₃) has been found to promote alkylation at the glutarimide nitrogen. acs.org This differential reactivity provides a powerful tool for synthetic chemists to control the linker attachment site, thereby enabling the creation of diverse PROTAC libraries from a common lenalidomide precursor. acs.orgnih.gov For the synthesis of Lenalidomide-acetamido-O-PEG1-C2-azide, functionalization at the 4-amino position is the intended pathway.
| Parameter | Condition 1: Arylamine Alkylation | Condition 2: Glutarimide Alkylation | Reference |
| Target Site | 4-Amino Group | Glutarimide Nitrogen | acs.org |
| Base Type | Organic Base (e.g., DIPEA) | Inorganic Base (e.g., K₂CO₃) | acs.orgnih.gov |
| Outcome | Favors formation of arylamine alkylation products | Favors formation of glutarimide alkylation products | acs.org |
Synthesis and Characterization of the acetamido-O-PEG1-C2-azide Linker
The synthesis of the complete molecule, Lenalidomide-acetamido-O-PEG1-C2-azide, can be envisioned through a convergent strategy. First, lenalidomide is functionalized at its 4-amino position with a bromoacetyl group. In a separate pathway, the azido-PEG linker component is prepared. Finally, these two fragments are joined.
A plausible synthetic route involves:
Acylation of Lenalidomide: Reaction of lenalidomide with bromoacetyl bromide in the presence of a non-nucleophilic base to form N-(4-(1-oxoisoindolin-2-yl)-2,6-dioxopiperidin-3-yl)-2-bromoacetamide.
Synthesis of Azide (B81097) Linker Fragment: Preparation of an amino-PEG1-C2-azide precursor, a bifunctional building block.
Conjugation: Nucleophilic substitution reaction between the bromoacetamide derivative of lenalidomide and the amino-PEG1-C2-azide fragment to yield the final product.
Characterization of the final compound and its intermediates would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and purity, as is standard practice for the verification of such derivatives. nih.govnih.gov
The choice of a Polyethylene (B3416737) Glycol (PEG)-based linker is a deliberate design strategy in the field of Targeted Protein Degradation (TPD). precisepeg.com The properties of the linker, such as its length, flexibility, and polarity, significantly impact the biological activity of the PROTAC. nih.gov
Length and Flexibility: The length of the linker is a critical determinant of PROTAC efficacy, as it dictates the distance and orientation between the recruited E3 ligase and the target protein, which is essential for the formation of a productive ternary complex. nih.govjenkemusa.com PEG linkers offer good flexibility and can be synthesized in various discrete lengths, allowing for systematic optimization of the PROTAC's degradation capability. jenkemusa.comjenkemusa.com
Solubility and Permeability: A major challenge in PROTAC development is achieving adequate cellular permeability and aqueous solubility. PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic. precisepeg.com Incorporating a PEG spacer can significantly increase the water solubility of the PROTAC molecule, which can improve its bioavailability and compatibility with physiological environments. precisepeg.comjenkemusa.com
| Linker Property | Design Consideration | Impact on PROTAC Performance | Reference |
| Length | Must be optimized to facilitate productive ternary complex formation. | Directly influences degradation efficiency and target selectivity. | nih.govjenkemusa.com |
| Flexibility | Allows the molecule to adopt multiple conformations to find an optimal binding orientation. | Can improve the stability of the ternary complex. | precisepeg.com |
| Polarity (Hydrophilicity) | PEG units enhance water solubility. | Improves physicochemical properties, potentially enhancing cell permeability and bioavailability. | precisepeg.comjenkemusa.com |
The terminal azide group (-N₃) is incorporated into the linker as a bio-orthogonal chemical handle. This functionality is relatively stable under most biological and synthetic conditions but can be made to react selectively with a specific partner, most commonly an alkyne. This strategy is a cornerstone of "click chemistry," a concept that has been widely adopted for the efficient construction of complex molecules like PROTACs. medchemexpress.com
The introduction of an azide can be achieved through various synthetic methods, often by nucleophilic substitution using an azide salt (e.g., sodium azide) on an alkyl halide precursor. medchemexpress.com Alternatively, amines can be converted to azides using specialized reagents. rsc.org The presence of the azide in Lenalidomide-acetamido-O-PEG1-C2-azide makes it a versatile building block, ready for conjugation to a protein-of-interest (POI) ligand that has been appropriately functionalized with a terminal alkyne. nih.govrsc.org
Chemo-selective Ligation Techniques for Assembling PROTAC Building Blocks
The final assembly of a PROTAC molecule from its constituent parts—the E3 ligase ligand-linker and the POI ligand—requires a highly reliable and selective chemical reaction. nih.gov This ligation must proceed with high yield and be tolerant of the various functional groups present in both complex fragments.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely used click chemistry reaction for PROTAC synthesis. rsc.org This reaction involves the coupling of a terminal azide, such as the one present on Lenalidomide-acetamido-O-PEG1-C2-azide, with a terminal alkyne on the POI-binding warhead. The reaction, catalyzed by a copper(I) species, forms a stable, five-membered 1,4-disubstituted triazole ring that covalently links the two halves of the PROTAC. nih.gov
The key advantages of using CuAAC in PROTAC construction include:
High Efficiency and Yield: The reaction typically proceeds to completion with high yields.
Mild Reaction Conditions: CuAAC reactions can be run under mild, often aqueous, conditions that are compatible with complex biological molecules. nih.gov
High Chemoselectivity: The azide and alkyne groups react exclusively with each other, leaving other functional groups on the PROTAC precursors untouched. nih.gov
This method's reliability has made it a powerful tool for rapidly synthesizing libraries of PROTACs, where different linkers, ligands, or attachment points can be systematically varied to optimize degradation activity. nih.govrsc.org The use of Lenalidomide-acetamido-O-PEG1-C2-azide as a building block is thus perfectly suited for this convergent and efficient synthetic strategy.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Conjugation
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful, metal-free ligation strategy in bioconjugation and drug discovery. nih.gov This reaction circumvents the need for a copper catalyst, which can be toxic to living systems, by utilizing a strained cyclooctyne (B158145) that readily reacts with an azide to form a stable triazole ring. nih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne, allowing the reaction to proceed under mild, physiological conditions. nih.govnih.gov
In the context of Lenalidomide-acetamido-O-PEG1-C2-azide , the terminal azide group serves as a versatile handle for SPAAC reactions. This building block can be efficiently conjugated to a protein of interest (POI) ligand that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). rsc.orgrndsystems.com The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups. nih.gov This chemoselectivity is crucial for the precise and efficient assembly of PROTACs. The resulting triazole linker is stable and provides a reliable connection between the lenalidomide moiety and the POI ligand.
The kinetics of SPAAC can be influenced by the specific cyclooctyne used. For instance, modifications to the cyclooctyne ring, such as the introduction of fluorine atoms, can enhance the reaction rate. nih.gov This tunability allows for the optimization of the conjugation reaction, which is particularly important when working with low concentrations of reactants, as is often the case in biological systems. nih.gov
Orthogonal Click Chemistry Applications in Bioconjugation
The concept of orthogonal chemistry involves the use of multiple, mutually exclusive bioorthogonal reactions that can be performed simultaneously in the same reaction vessel without interfering with one another. bio-techne.com This allows for the site-specific labeling and modification of multiple biomolecules or different sites on the same biomolecule. bio-techne.com
Lenalidomide-acetamido-O-PEG1-C2-azide can be employed in such orthogonal strategies. For example, the azide group of this compound can be selectively reacted with a strained alkyne via SPAAC, while another bioorthogonal reaction, such as an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene, occurs independently. nih.gov This approach enables the construction of more complex and multifunctional molecules. For instance, a PROTAC could be assembled using SPAAC to connect the lenalidomide-azide building block to a POI ligand, while simultaneously attaching a fluorescent probe or an imaging agent to a different part of the molecule using an orthogonal reaction. researchgate.net This facilitates the study of the PROTAC's mechanism of action, localization, and trafficking within cells.
An example of an orthogonal system could involve the following:
Reaction 1 (SPAAC): Lenalidomide-acetamido-O-PEG1-C2-azide + POI-DBCO → Lenalidomide-PROTAC
Reaction 2 (IEDDA): Antibody-Tetrazine + Reporter-trans-cyclooctene → Labeled Antibody
These two reactions can proceed in the same pot without cross-reactivity, enabling the synthesis of a targeted PROTAC and a labeled delivery vehicle in a single step.
Development of Lenalidomide-Based Degrader Libraries through Parallel Synthesis
The development of effective PROTACs often requires the screening of a large library of candidate molecules to identify the optimal combination of E3 ligase ligand, POI ligand, and linker. nih.govnih.gov Parallel synthesis is a powerful strategy for the rapid generation of such libraries. nih.govLenalidomide-acetamido-O-PEG1-C2-azide and similar functionalized lenalidomide building blocks are ideal for this approach. nih.gov
In a typical parallel synthesis workflow, a set of diverse POI ligands functionalized with a complementary reactive handle (e.g., a strained alkyne) are arrayed in a multi-well plate. nih.govchemrxiv.org To each well, a solution of Lenalidomide-acetamido-O-PEG1-C2-azide is added, and the SPAAC reaction is allowed to proceed, generating a library of PROTACs with a common lenalidomide-linker moiety but variable POI-targeting warheads. nih.gov This method can be automated to rapidly produce hundreds of unique PROTACs. chemrxiv.org
The resulting library can then be directly screened in cell-based assays to assess the degradation of the target protein. chemrxiv.orgacs.org This high-throughput approach allows for the efficient exploration of the structure-activity relationship (SAR) and structure-degradation relationship (SDR) of the PROTACs.
Below is an interactive data table illustrating a hypothetical lenalidomide-based PROTAC library generated via parallel synthesis.
| PROTAC ID | POI Ligand | Linker | E3 Ligase Ligand | POI Degradation (%) |
| PROTAC-001 | Ligand A | acetamido-O-PEG1-C2 | Lenalidomide | 85 |
| PROTAC-002 | Ligand B | acetamido-O-PEG1-C2 | Lenalidomide | 62 |
| PROTAC-003 | Ligand C | acetamido-O-PEG1-C2 | Lenalidomide | 91 |
| PROTAC-004 | Ligand D | acetamido-O-PEG1-C2 | Lenalidomide | 45 |
This rapid synthesis and screening paradigm significantly accelerates the discovery of potent and selective protein degraders. chemrxiv.orgacs.org
Research Applications of Lenalidomide Acetamido O Peg1 C2 Azide in Chemical Biology
Construction of Target Protein Degraders
Targeted protein degradation (TPD) has surfaced as a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them. nih.gov This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. axispharm.com The Lenalidomide (B1683929) portion of "Lenalidomide-acetamido-O-PEG1-C2-azide" serves as a potent E3 ligase ligand, making the entire molecule a critical building block for creating novel PROTACs.
Rational Design Principles for PROTAC Target Ligands
The design of effective PROTACs begins with the selection of appropriate ligands. Lenalidomide is a well-established immunomodulatory drug (IMiD) that functions by binding to Cereblon (CRBN), a substrate receptor component of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov This interaction acts as a 'molecular glue,' altering the substrate specificity of the ligase. nih.gov
In the context of PROTACs, the lenalidomide moiety serves as the "anchor" that hijacks the CRL4^CRBN^ complex. researchgate.net The rational design principle is to link this CRBN-recruiting element to a "warhead"—a ligand that binds to a specific protein of interest (POI). By doing so, the PROTAC brings the POI into close proximity with the E3 ligase, inducing the transfer of ubiquitin from an E2-conjugating enzyme to the POI. youtube.com This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell. youtube.com The use of a lenalidomide-based anchor is advantageous due to its well-characterized interaction with CRBN and its favorable physicochemical properties compared to other E3 ligase ligands. nih.gov
Empirical Optimization of Linker Length and Composition for Degradation Efficacy
The linker connecting the E3 ligase ligand and the POI ligand is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy and selectivity. explorationpub.com The "acetamido-O-PEG1-C2" portion of the title compound represents a specific linker design. The optimization of this linker is a crucial, albeit often empirical, process in PROTAC development.
Key Linker Properties and Their Impact:
| Property | Description | Impact on PROTAC Efficacy |
| Length | The number of atoms or chemical units between the two ligands. | A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (E3-PROTAC-POI). Conversely, a linker that is too long may not effectively bring the two proteins into the correct orientation for ubiquitination. explorationpub.com Optimal length is highly dependent on the specific E3-POI pair. nih.gov |
| Composition | The chemical makeup of the linker (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) units). | PEG linkers, like the one in "Lenalidomide-acetamido-O-PEG1-C2-azide," can improve solubility and cell permeability. axispharm.com The composition affects the linker's flexibility and ability to adopt conformations that stabilize the ternary complex. acs.org |
| Attachment Point | The position where the linker is connected to the E3 and POI ligands. | Different attachment points can significantly alter the geometry of the ternary complex, impacting degradation efficiency and even target selectivity. nih.gov |
Studies have shown that even minor changes, such as adding a single ethylene (B1197577) glycol unit, can abolish the degradation of one target while preserving it for another. explorationpub.com The process often involves synthesizing a library of PROTACs with varying linker lengths and compositions to identify the optimal configuration for a given target. acs.orgscispace.com
Elucidation of E3 Ligase Substrate Selectivity and Dynamics
Lenalidomide and its derivatives are not just components of PROTACs; they are also powerful tools for studying the fundamental biology of E3 ligases. By itself, lenalidomide acts as a molecular glue that modulates the substrate specificity of CRBN, inducing the degradation of "neosubstrates" that are not normally targeted by this ligase. nih.gov
The primary neosubstrates of lenalidomide in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov In myelodysplastic syndrome with a specific chromosomal deletion, lenalidomide induces the degradation of casein kinase 1α (CK1α). nih.gov
Research has demonstrated that modifications to the lenalidomide structure can systematically alter this neosubstrate profile. researchgate.netfrontiersin.org For instance, studies on 6-position modified lenalidomide derivatives have shown that these changes are critical for controlling neosubstrate selectivity. researchgate.net This provides a powerful method for dissecting the structural requirements for E3 ligase-substrate interactions. By creating variants of the lenalidomide core, researchers can probe the dynamics of the CRBN binding pocket and understand how subtle chemical changes can rewire the cellular degradation machinery.
Examples of Lenalidomide Derivative Neosubstrates:
| Derivative | Key Neosubstrates | Therapeutic Context |
| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma nih.gov |
| Lenalidomide | CK1α | del(5q) Myelodysplastic Syndrome nih.gov |
| 6-fluoro-lenalidomide | IKZF1, IKZF3 (enhanced) | Hematological Cancers frontiersin.org |
Development of Chemical Probes for Ubiquitin-Proteasome System (UPS) Investigations
The azide (B81097) moiety in Lenalidomide-acetamido-O-PEG1-C2-azide transforms it from a simple PROTAC building block into a versatile chemical probe for studying the UPS. nih.govnih.gov The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can react selectively with a partner molecule, typically an alkyne, through a "click chemistry" reaction. wikipedia.org This allows for a two-step approach to protein labeling and analysis. nih.gov
Activity-Based Protein Profiling (ABPP) using Azide-Tagged Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov An activity-based probe (ABP) typically consists of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection. rsc.org
Probes like Lenalidomide-acetamido-O-PEG1-C2-azide are ideally suited for ABPP workflows. The lenalidomide part can direct the probe to CRBN and its associated proteins. The azide serves as a latent reporter tag. nih.gov This design overcomes a common limitation of traditional ABPs, where a bulky reporter tag (like a fluorophore or biotin) can hinder cell permeability. nih.gov
The ABPP workflow using an azide-tagged probe involves:
Labeling: The cell-permeable azide-tagged probe is introduced to intact cells or organisms, where it interacts with its protein targets.
Lysis and Ligation: The cells are lysed, and the proteome is harvested. A reporter molecule containing an alkyne group (e.g., alkyne-biotin for affinity purification or alkyne-fluorophore for imaging) is then "clicked" onto the azide-tagged probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org
Analysis: The now-labeled proteins can be visualized by in-gel fluorescence or enriched using biotin-streptavidin affinity chromatography for identification and quantification by mass spectrometry. biognosys.com
This approach allows for the direct monitoring of enzyme activity and target engagement within a cellular context, providing valuable insights into the UPS. ox.ac.uk
Proteomic Approaches for Identifying Degrader Targets
A critical challenge in developing targeted protein degraders is to identify their full spectrum of targets, including both the intended POI and any off-target or neosubstrates. sapient.bio Proteomics, particularly when combined with chemical probes, is the key technology for addressing this challenge. biognosys.com
The compound Lenalidomide-acetamido-O-PEG1-C2-azide can be used in several proteomic strategies to identify degrader targets. marinbio.com For example, if the azide-containing molecule is linked to a warhead for a specific POI to form a PROTAC, this probe can be used in competitive ABPP experiments to assess selectivity. Alternatively, it can be used in pull-down experiments. After the probe binds to its targets in cells, the azide handle is clicked to biotin. The biotinylated protein complexes can then be captured on streptavidin beads and the interacting proteins identified by mass spectrometry. researchgate.net
These proteomic methods are essential for:
Confirming On-Target Engagement: Verifying that the degrader binds to its intended POI in a complex cellular environment.
Discovering Off-Targets: Identifying unintended proteins that are degraded, which could lead to toxicity.
Mapping Neosubstrate Profiles: Characterizing the full set of proteins degraded due to the molecular glue effect of the lenalidomide moiety. nih.gov
By providing a comprehensive, unbiased view of a degrader's interactions, these approaches are indispensable for optimizing drug efficacy and safety. sapient.bioresearchgate.net
Studies on Induced Proximity and Ternary Complex Formation
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. precisepeg.combiochempeg.com The fundamental mechanism of a PROTAC created using Lenalidomide-acetamido-O-PEG1-C2-azide involves inducing proximity between a target protein and the Cereblon (CRBN) E3 ligase, for which lenalidomide acts as a ligand. nih.gov This induced proximity facilitates the formation of a key ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. precisepeg.com Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. nih.gov This process of targeted protein degradation offers a distinct advantage in that it can inhibit protein function in an event-driven manner, which persists until the protein is re-synthesized. nih.gov
Biophysical Characterization of Protein-PROTAC-Protein Interactions
The formation and stability of the POI-PROTAC-E3 ligase ternary complex are paramount to the efficacy of the degrader. The analysis of these interactions is a critical area of study, employing various biophysical techniques. Proximity-based assays are often used to analyze PROTAC-mediated ternary complex formation, where titrating the bifunctional molecule against the two protein partners generates a dose-response curve. nih.gov A hallmark of these binding events is often a bell-shaped curve, which illustrates the formation of the ternary complex at optimal concentrations and its subsequent dissolution at higher concentrations due to the formation of competing binary complexes. nih.gov
These assays provide a means to assess the potency of PROTACs, but further methods are needed to fully characterize the thermodynamic and kinetic parameters of the complex. nih.gov The binding affinity, which measures the strength of the tripartite interaction, and the cooperativity of the complex are crucial attributes. nih.gov A strong correlation has been established between these biophysical parameters and the degradation activity, such as the half-maximal degradation concentration (DC₅₀) and the initial rates of degradation. nih.gov
Table 1: Biophysical Techniques for Ternary Complex Characterization
| Technique | Parameter Measured | Significance |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kᴅ), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of binding interactions. |
| Surface Plasmon Resonance (SPR) | Association (kₐ) and dissociation (kᏧ) rates, binding affinity (Kᴅ) | Allows for real-time, label-free kinetic analysis of complex formation and stability. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based signal | A common high-throughput method to quantify ternary complex formation in solution. sbpdiscovery.org |
| AlphaScreen | Proximity-based signal | A bead-based luminescent assay used in high-throughput screening to detect biomolecular interactions. sbpdiscovery.org |
Role of Linker in Ternary Complex Stability and Geometry
The linker component of a PROTAC, long considered a passive spacer, is now recognized as a critical determinant of the molecule's performance. precisepeg.comnih.gov The linker's characteristics—including its length, composition, rigidity, and attachment points—profoundly influence the formation, stability, and geometry of the ternary complex. precisepeg.comnih.gov The Lenalidomide-acetamido-O-PEG1-C2-azide features a polyethylene glycol (PEG)-based linker.
PEG linkers are one of the most common types used in PROTAC design, valued for imparting excellent hydrophilicity and improving the water solubility of the final molecule. precisepeg.combiochempeg.com This enhanced solubility improves compatibility with physiological environments. precisepeg.comnih.gov The flexibility of PEG linkers can be advantageous, allowing the PROTAC to adopt a conformation that optimizes the protein-protein interactions within the ternary complex, leading to an efficacious compound. nih.gov However, the composition of the linker can have significant effects; in some cases, exchanging an alkyl chain for PEG units has been shown to inhibit PROTAC activity, highlighting the nuanced role of linker chemistry. nih.gov Systematic modification of PEG linker length is a common strategy to fine-tune the degradation efficiency of a PROTAC. biochempeg.com
Table 2: Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
|---|---|---|
| Alkyl | Typically hydrophobic, synthetically accessible, chemically stable. precisepeg.comnih.gov | May limit aqueous solubility and cellular uptake unless modified with polar groups. precisepeg.comnih.gov |
| PEG | Hydrophilic, flexible, improves water solubility. precisepeg.combiochempeg.com | Enhances solubility and can optimize ternary complex formation; may have lower metabolic stability than alkyl linkers. precisepeg.combiochempeg.com |
| Cycloalkane | Introduces rigidity, can enhance water solubility and metabolic stability. precisepeg.com | Tends to improve pharmacokinetic properties and bioavailability. precisepeg.com |
High-Throughput Screening Platforms for Degrader Identification
The identification of effective degraders often requires the screening of large compound libraries. mdpi.com High-throughput screening (HTS) has become an indispensable tool in this process, enabling the rapid investigation of thousands of compounds. mdpi.comnih.gov The modular nature of Lenalidomide-acetamido-O-PEG1-C2-azide makes it ideal for generating such libraries. The terminal azide group allows for its efficient conjugation to a diverse library of warhead molecules (ligands for various POIs) via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". nih.gov
These PROTAC libraries can then be screened using HTS platforms. sbpdiscovery.org These platforms utilize extensive automation, including robotic liquid handlers and multi-well plates (typically 384- or 1536-well formats), to test compounds against a specific biological target. sbpdiscovery.orgnih.gov For degrader screening, cellular assays are designed to measure the level of the target protein. This is often accomplished using detection technologies such as luminescence, fluorescence, or TR-FRET. sbpdiscovery.org The data from these primary screens identify "hits"—compounds that induce degradation of the target protein—which can then be selected for further validation and optimization. sbpdiscovery.org
Table 3: Components of an HTS Platform for Degrader Screening
| Component | Function | Example Technologies |
|---|---|---|
| Compound Library | A large collection of diverse PROTACs generated from building blocks like Lenalidomide-acetamido-O-PEG1-C2-azide. | Click-chemistry derived PROTAC libraries. nih.gov |
| Automated Liquid Handling | Precisely and rapidly dispenses compounds and reagents into assay plates. | Acoustic liquid handlers (e.g., Echo 555), robotic arms. sbpdiscovery.org |
| Cellular Assay System | Cells engineered to report on the level of a target protein. | Luciferase-tagged proteins, antibody-based detection. |
| Plate Reader | Detects the signal from the assay to quantify protein levels. | Readers capable of measuring luminescence, fluorescence, TR-FRET, AlphaScreen. sbpdiscovery.org |
| Data Analysis Software | Processes large datasets to identify active compounds and determine potency (e.g., DC₅₀). | Custom or commercial software for HTS data analysis. |
Advancing Molecular Tool Development for Cellular Pathway Modulation
Lenalidomide-acetamido-O-PEG1-C2-azide is a prime example of a functionalized degrader building block that significantly accelerates research in chemical biology. tenovapharma.comtocris.com Its utility lies in its pre-packaged, modular design, which combines a well-characterized E3 ligase handle (lenalidomide) with a versatile linker and a reactive chemical group (azide) for straightforward conjugation. tenovapharma.comtocris.com
This "plug-and-play" approach allows researchers to bypass the often complex, multi-step synthesis of an E3 ligase ligand-linker moiety. Instead, they can focus on developing or obtaining ligands for their specific protein of interest. By using a simple and highly efficient reaction like click chemistry, a novel PROTAC can be rapidly assembled. nih.gov This accelerates the development of bespoke molecular tools designed to selectively degrade a target protein within a cell.
The ability to rapidly generate potent and selective protein degraders enables researchers to perform detailed functional studies of cellular pathways. By depleting a specific protein, scientists can observe the downstream consequences, thereby elucidating the protein's role in complex biological processes. This strategy of targeted protein degradation provides a powerful method for modulating cellular pathways and validating new drug targets.
Mechanistic Insights into Lenalidomide Mediated Protein Degradation Pathways
Biochemical and Cellular Pathways of Protein Degradation
PROTACs that utilize a lenalidomide (B1683929) moiety function by hijacking the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS). sciepub.comresearchgate.net These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity, an event that does not naturally occur. nih.govnih.gov This induced proximity triggers the ubiquitination and subsequent degradation of the target protein. researchgate.net
Ubiquitination Cascade Leading to Proteasomal Degradation
The process begins with the formation of a ternary complex: the target protein, the PROTAC, and the E3 ligase. elifesciences.org The lenalidomide part of the PROTAC binds specifically to CRBN, a substrate receptor component of the Cullin-4 RING E3 ligase (CRL4^CRBN^) complex. sciepub.comnih.gov This complex formation initiates the ubiquitination cascade, a multi-step enzymatic process. nih.gov
First, a ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin from the E2 enzyme to one or more lysine (B10760008) residues on the surface of the target protein. nih.gov The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for the 26S proteasome. nih.gov The proteasome then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule itself is not degraded and can act catalytically, inducing the degradation of multiple target protein molecules. researchgate.netnih.gov
Role of CRBN in Substrate E3 Ligation
CRBN is the direct intracellular target of lenalidomide and its analogs. oup.com The binding of the lenalidomide moiety to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex. broadinstitute.org This alteration creates a new binding surface on CRBN that can recognize and bind proteins that are not its natural substrates, so-called "neosubstrates." nih.govyoutube.com
For instance, lenalidomide was discovered to promote the CRBN-mediated degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are crucial for the survival of multiple myeloma cells. broadinstitute.orgecancer.orgnih.gov Similarly, it induces the degradation of casein kinase 1α (CK1α) in certain hematological disorders. rsc.orgresearchgate.net The lenalidomide molecule essentially acts as a "molecular glue," holding the neosubstrate against the E3 ligase long enough for ubiquitination to occur. nih.govyoutube.com The glutarimide (B196013) ring of lenalidomide inserts into a hydrophobic pocket on CRBN, while the rest of the molecule, including the linker, helps to recruit and orient the target protein for efficient ubiquitin transfer. nih.gov
Structural Determinants of PROTAC Efficacy and Selectivity
The effectiveness and specificity of a lenalidomide-based PROTAC are governed by the precise molecular interactions within the ternary complex. The structure of the lenalidomide-CRBN interface is critical, as is the nature of the linker connecting it to the target-binding warhead.
Co-crystal Structures of Lenalidomide-CRBN-Substrate Ternary Complexes
X-ray crystallography has provided atomic-level insights into how lenalidomide mediates the recruitment of neosubstrates to CRBN. The crystal structure of the DDB1-CRBN complex bound to lenalidomide (PDB: 4TZ4) revealed that the glutarimide part of lenalidomide fits into a "tri-trp" pocket formed by three tryptophan residues in CRBN. rsc.orgresearchgate.net
Crucially, the structure of the ternary complex involving CRBN, lenalidomide, and the neosubstrate CK1α (PDB ID: 5FQD) shows that CRBN and lenalidomide together form a composite binding surface. nih.govresearchgate.netresearchgate.net A specific β-hairpin loop on CK1α docks onto this newly formed surface, an interaction that is strictly dependent on the presence of lenalidomide. researchgate.net Similar structural motifs, often involving a key glycine (B1666218) residue in a β-hairpin loop, have been observed in other neosubstrates like IKZF1 and GSPT1, highlighting a recurring mechanism of recognition. nih.govresearchgate.net These structures explain how subtle changes to the immunomodulatory drug (IMiD) core can alter substrate preference and how the linker's exit vector from the lenalidomide core is critical for positioning the target protein. rsc.orgnih.gov
| PDB ID | Complex Components | Resolution (Å) | Key Insight |
|---|---|---|---|
| 4TZ4 | DDB1-CRBN-Lenalidomide | 2.95 | Shows lenalidomide binding in the tri-tryptophan pocket of CRBN. researchgate.netrcsb.org |
| 5FQD | DDB1-CRBN-Lenalidomide-CK1α | 2.45 | Reveals the composite binding surface created by CRBN and lenalidomide for the neosubstrate. nih.govresearchgate.netresearchgate.net |
| 5HXB | DDB1-CRBN-CC-885-GSPT1 | 2.15 | Illustrates a similar "molecular glue" mechanism with a lenalidomide analogue and a different neosubstrate. nih.govnih.gov |
Computational Modeling of PROTAC-Mediated Interactions
Given the empirical and resource-intensive nature of PROTAC development, computational modeling has become an essential tool for predicting and rationalizing their activity. researchgate.netbiorxiv.org Molecular docking and molecular dynamics (MD) simulations are used to model the three-dimensional structure of the PROTAC-induced ternary complex. nih.govbiorxiv.org
These models help in several ways:
Predicting Ternary Complex Formation: Algorithms can screen vast virtual libraries of linkers, like the PEG1-C2-azide chain, to predict which ones will allow for a stable ternary complex. researchgate.net
Optimizing Linker Design: The length, composition, and attachment points of the linker are critical for efficacy. nih.gov Modeling helps identify optimal linker configurations that minimize steric clashes and promote favorable protein-protein interactions. biorxiv.org
Understanding Selectivity: PROTACs can exhibit selectivity for one target protein over another, even if the warhead binds to multiple proteins. nih.gov Computational approaches can help rationalize this by analyzing the stability and geometry of different potential ternary complexes. nih.gov
Predicting Ubiquitination Sites: Advanced modeling can simulate the entire CRL4^CRBN^ ligase complex to predict which lysine residues on the target protein are accessible for ubiquitination, providing a more direct link between ternary complex structure and degradation efficiency. elifesciences.orgnih.gov
Quantitative Analysis of Protein Degradation Kinetics
The efficacy of a PROTAC is quantified by several key parameters, primarily the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). lifesensors.com
DC₅₀ : This is the concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. A lower DC₅₀ value indicates a more potent PROTAC.
Dₘₐₓ : This represents the maximum percentage of protein degradation that can be achieved, regardless of the PROTAC concentration. It reflects the efficacy of the system.
These parameters are typically determined by treating cells with varying concentrations of the PROTAC and then measuring the remaining protein levels using techniques like Western blotting or mass spectrometry. lifesensors.com The resulting dose-response curve often shows a "hook effect," where at very high concentrations, the PROTAC's efficacy decreases. youtube.com This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex. youtube.com
The kinetics of ternary complex formation and dissociation, as well as the rate of ubiquitination, are critical factors influencing DC₅₀ and Dₘₐₓ values. nih.gov For instance, a PROTAC that induces a highly stable and cooperatively formed ternary complex may lead to more efficient degradation and a lower DC₅₀ value. nih.gov
| PROTAC Target | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Finding |
|---|---|---|---|---|---|
| Bcl-xL | VHL | - | 4.8 | 76 | Demonstrates potent degradation with a non-CRBN ligase for comparison of efficacy. nih.gov |
| HDAC3 | VHL | HCT116 | 440 | 77 | Shows an example of micromolar degradation potency. researchgate.net |
| KRAS | CRBN | - | 30 | >80 | Illustrates potent, nanomolar degradation achieved with a CRBN-recruiting PROTAC. lifesensors.com |
| p38α | CRBN | - | 210 | >90 | Highlights efficient degradation despite weak warhead affinity, underscoring the power of the PROTAC mechanism. nih.gov |
Note: The data in this table are representative of the performance of various PROTACs and are included to illustrate the range of kinetic parameters observed in the field. Specific data for PROTACs using the exact "Lenalidomide-acetamido-O-PEG1-C2-azide" linker are proprietary or not publicly available.
Due to the highly specific nature of the query regarding "Lenalidomide-acetamido-O-PEG1-C2-azide," publicly available research detailing its specific mechanistic insights, including protein degradation rates, dose-response characterization, and cellular permeability, is not available at this time.
The compound "Lenalidomide-acetamido-O-PEG1-C2-azide" is classified as a functionalized cereblon ligand, primarily intended for the research and development of Proteolysis Targeting Chimeras (PROTACs). It serves as a building block, incorporating an E3 ligase ligand (a derivative of lenalidomide), a PEG1 linker, and a terminal azide (B81097) group for conjugation to a target protein ligand.
While extensive research exists on the parent compound, lenalidomide, and its role as a molecular glue that induces the degradation of specific proteins, this information is not directly transferable to the specific derivative requested. nih.govnih.govnih.gov The addition of the "acetamido-O-PEG1-C2-azide" linker and functional group would alter the compound's physicochemical properties and its behavior within a cellular context.
Consequently, without specific experimental data from studies that have utilized this precise molecule in the formation of a PROTAC and subsequently characterized its activity, it is not possible to provide the detailed analysis requested in the outline. Such data, including protein degradation rates, DC50 values, and cellular distribution, would be unique to the final PROTAC construct and the specific target protein it is designed to degrade.
Emerging Research Frontiers and Future Directions in Lenalidomide Based Protacs
Expanding the Scope of Degradable Proteome Beyond Traditional Drug Targets
A major promise of TPD is its ability to expand the "druggable" proteome. nih.gov Historically, drug development has focused on proteins with well-defined active sites, such as enzymes. researchgate.net However, many proteins central to disease, including scaffolding proteins and transcription factors, lack such sites and have been considered "undruggable." nih.gov PROTAC technology overcomes this limitation because it does not require inhibition of the target's function; it only requires transient binding to induce proximity. mdpi.com
The use of versatile building blocks incorporating a lenalidomide-based CRBN ligand allows researchers to target a vast array of proteins previously considered intractable. By coupling novel "warheads"—ligands for these undruggable targets—to the lenalidomide-azide linker, a diverse library of degraders can be created. researchgate.net This approach has led to the successful degradation of targets like the BET family of proteins (BRD2, BRD3, BRD4), which are key epigenetic readers, and STAT3, a challenging transcription factor. nih.gov A chemical proteomic strategy using "AgnoTACs"—bifunctional degraders with diverse target-binding headgroups—has demonstrated the potential to uncover downregulation events for over 50 different proteins, many of which lack existing chemical probes. researchgate.net This highlights how modular building blocks are enabling a systematic exploration of the degradable proteome. researchgate.netnih.gov
Development of Photo-Regulated and Spatially Controlled Degraders
To enhance the precision of protein degradation and minimize off-target effects, researchers are developing PROTACs that can be controlled by external stimuli, particularly light. nih.gov These "optically controlled" degraders offer temporal and spatial control over protein knockdown. sigmaaldrich.com Two primary strategies have emerged:
Photocaged PROTACs: In this approach, a light-sensitive "caging" group is installed on the PROTAC, rendering it inactive. Irradiation with a specific wavelength of light cleaves the cage, releasing the active degrader. This strategy often involves modifying the E3 ligase ligand, as caging the glutarimide (B196013) nitrogen of pomalidomide (B1683931) (a lenalidomide (B1683929) analog) has been shown to abolish its binding to CRBN. nih.gov
Photoswitchable PROTACs (PHOTACs): These molecules incorporate a photoswitch, typically an azobenzene (B91143) group, into the linker. nih.gov The azobenzene can reversibly isomerize between a trans and a cis form upon exposure to different wavelengths of light (e.g., activation to the cis isomer at 390 nm and deactivation to the more stable trans isomer above 450 nm). nih.govsigmaaldrich.com This conformational change alters the distance or orientation between the warhead and the E3 ligase ligand, allowing the degradation activity to be turned on and off. nih.gov For example, a lenalidomide-azo-Dasatinib system demonstrated that the two isomers had distinct degradation activities against the BCR-ABL protein, which could be controlled in living cells. nih.gov
The azide (B81097) handle on Lenalidomide-acetamido-O-PEG1-C2-azide is ideal for synthesizing such advanced molecules. It allows for the "clicking" on of a POI ligand that is itself attached to a photoswitch, or for direct participation in the assembly of a PHOTAC structure. medchemexpress.com
| Strategy | Mechanism | Control | Key Feature |
| Photocaged PROTACs | A light-sensitive group blocks the PROTAC's activity. Irradiation removes the group, activating the degrader. nih.gov | Irreversible (On-switch) | Provides a single activation event. |
| Photoswitchable PROTACs (PHOTACs) | A photoswitch (e.g., azobenzene) in the linker allows reversible isomerization between active and inactive states using different light wavelengths. nih.govnih.gov | Reversible (On/Off switch) | Enables precise and bidirectional control over degradation. nih.gov |
Strategies for Overcoming Resistance Mechanisms in TPD
As with any therapy, resistance is an emerging challenge for TPD. For lenalidomide and related degraders, resistance can arise through several mechanisms:
Mutations or Downregulation of CRBN: Changes in the CRBN gene that alter the drug-binding site or reduce the protein's expression level can prevent the PROTAC from engaging the E3 ligase. nih.gov
Target Protein Mutations: Mutations near the PROTAC binding site on the POI can hinder the formation of a stable ternary complex. mdpi.com
Substrate Competition: Overexpression of other CRBN neosubstrates can compete with the PROTAC-POI complex for binding to the E3 ligase. nih.gov
Alterations in the Ubiquitin-Proteasome System: Downregulation of key enzymes in the ubiquitination cascade, such as the E2 enzyme UBE2G1, has been shown to confer resistance to lenalidomide in myeloma cell lines. nih.gov Conversely, deubiquitinating enzymes (DUBs) like USP15 can antagonize the degradation process. nih.gov
Researchers are developing several strategies to overcome these resistance mechanisms. One approach is the creation of more potent degraders that can function even with lower levels of CRBN expression, such as the agent CC-92480. nih.gov Another strategy involves designing PROTACs that can tolerate mutations in the target protein. mdpi.com Furthermore, modifying the lenalidomide scaffold itself, for instance at the 6-position, has been shown to alter neosubstrate selectivity and enhance antiproliferative effects, suggesting a path to more precise and potent degraders. researchgate.net The ability to rapidly synthesize diverse PROTACs from building blocks like Lenalidomide-acetamido-O-PEG1-C2-azide is critical for developing candidates that can bypass these resistance pathways.
Design of Multivalent and Homo-PROTACs
Standard PROTACs are bivalent, connecting one POI to one E3 ligase. However, innovative designs are emerging to create more complex and potentially more effective degraders. researchgate.net
Homo-PROTACs: These are bivalent molecules composed of two identical E3 ligase ligands connected by a linker. Instead of recruiting a separate POI, they induce the dimerization and subsequent self-degradation (autoubiquitination) of the E3 ligase itself. researchgate.netnih.gov This approach provides a powerful tool for knocking down a specific E3 ligase, which can be therapeutically beneficial and also help to elucidate the ligase's function. nih.gov While most work has focused on the VHL ligase, CRBN-based homo-PROTACs have also been developed. researchgate.netnih.gov
Multivalent PROTACs: These molecules contain three or more functional units. For example, a trivalent PROTAC could simultaneously bind a POI and two different E3 ligases, or it could target two distinct POIs for degradation at once. This could offer advantages in treating complex diseases driven by multiple proteins or in creating synergistic therapeutic effects. researchgate.net
While Lenalidomide-acetamido-O-PEG1-C2-azide is primarily designed for constructing traditional bivalent PROTACs, the chemical principles are transferable. The lenalidomide ligand is a validated component that could be incorporated into these more complex architectures.
| PROTAC Type | Structure | Mechanism of Action |
| Hetero-PROTAC (Conventional) | Warhead - Linker - E3 Ligase Ligand | Recruits a target protein (POI) to an E3 ligase for degradation. researchgate.net |
| Homo-PROTAC | E3 Ligase Ligand - Linker - E3 Ligase Ligand | Induces dimerization and self-degradation of an E3 ligase. nih.gov |
| Multivalent PROTAC | Contains three or more active ligands. | Can target multiple proteins or recruit multiple E3 ligases simultaneously. researchgate.net |
Innovations in Linker Chemistry and Design for Enhanced Degradation
It is now widely recognized that the linker is not merely a passive spacer but a critical determinant of PROTAC efficacy, selectivity, and physicochemical properties. nih.govnih.gov The composition, length, flexibility, and attachment points of the linker profoundly influence the stability of the ternary complex. researchgate.net The acetamido-O-PEG1-C2 portion of the specified building block reflects several key design considerations:
Linker Composition: The inclusion of a PEG unit is a common strategy to improve solubility and cell permeability, which are often challenging for large PROTAC molecules. nih.govspirochem.com However, overly flexible PEG linkers can sometimes lead to hydrophobic collapse, so a balance is required. spirochem.com More rigid linkers, incorporating elements like piperazine (B1678402) or alkyne groups, are being explored to better control the geometry of the ternary complex. researchgate.net
Linker Length: The length of the linker is crucial for enabling a productive interaction between the POI and the E3 ligase. In some cases, adding or removing just a few atoms can dramatically alter degradation potency or even switch selectivity between different protein targets. nih.gov
Attachment Point: The azide group on Lenalidomide-acetamido-O-PEG1-C2-azide represents a key innovation in linker chemistry. It facilitates the use of copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry." This reaction is highly efficient and specific, allowing for the rapid and modular assembly of PROTAC libraries from azide- and alkyne-functionalized fragments. nih.gov This accelerates the optimization process compared to more traditional multi-step synthetic routes. researchgate.net
Recent work has shown that replacing a standard alkyl chain linker with an ethoxyethane linker in a lenalidomide-based PROTAC resulted in a significant improvement in the degradation of the target TC-PTP, demonstrating the high sensitivity of degradation efficiency to linker chemistry. rsc.org
Application of PROTAC Principles to Other Induced Proximity Modalities
The success of PROTACs has inspired the development of other therapeutic modalities based on the principle of chemically induced proximity. nih.gov These approaches co-opt different cellular machines to act on new classes of targets. The modular design of molecules like Lenalidomide-acetamido-O-PEG1-C2-azide makes the lenalidomide/CRBN system an attractive component for these novel chimeras.
Emerging modalities include:
Ribonuclease-Targeting Chimeras (RiboTACs): These molecules recruit ribonucleases to degrade specific disease-causing RNA molecules, expanding the TPD concept to the transcriptome. nih.gov
Lysosome-Targeting Chimeras (LYTACs): These target extracellular and membrane proteins by linking them to receptors that traffic to the lysosome for degradation.
Switchable CAR-T Cell Therapies: Induced proximity is also being used to control the activity of engineered immune cells. In one design, lenalidomide acts as a molecular switch to turn on or off the activity of CAR-T cells, offering a way to control potential toxicities associated with this powerful immunotherapy. nih.gov
These examples demonstrate that the fundamental concept of using a small molecule to bridge two biological entities is broadly applicable. The well-understood and potent interaction between lenalidomide and CRBN makes it a valuable engine for driving proximity in these diverse and innovative therapeutic platforms. nih.gov
Integration with Artificial Intelligence and Machine Learning in PROTAC Design
The design of effective PROTACs is a complex, multi-parameter optimization problem. The large size and flexibility of these molecules make traditional structure-activity relationship studies challenging. rsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the design process. researchgate.netarxiv.org
AI/ML can be applied in several key areas:
Predicting Ternary Complex Formation: Deep learning models are being developed to predict the three-dimensional structure of the POI-PROTAC-E3 ligase ternary complex, a critical step for which experimental data is often lacking. researchgate.netresearchgate.net
Optimizing Linker Design: Generative models can explore vast chemical space to design novel linkers with desired properties, moving beyond simple alkyl and PEG chains. rsc.orgarxiv.org
Predicting Degradation and Permeability: ML models are being trained on experimental data to predict the degradation efficiency (e.g., DC50) and cell permeability of novel PROTAC designs based on their chemical structures and calculated molecular properties. arxiv.orgnih.gov This can help filter out unpromising candidates before committing to time-consuming synthesis. aganitha.ai
A building block like Lenalidomide-acetamido-O-PEG1-C2-azide provides a known, fixed component (the lenalidomide-linker fragment) that can be incorporated into these computational workflows. By combining this fixed anchor with virtual libraries of warheads, AI algorithms can rapidly screen millions of potential PROTACs in silico to identify the most promising candidates for synthesis and testing. aganitha.ai
Compound and Terminology Table
| Name | Description |
| Lenalidomide | An immunomodulatory drug that binds to the CRBN E3 ligase, used as an anchor in PROTACs. researchgate.net |
| Pomalidomide | An analog of lenalidomide, also used as a CRBN ligand in PROTACs. nih.gov |
| Lenalidomide-acetamido-O-PEG1-C2-azide | A chemical building block for PROTAC synthesis, containing a lenalidomide ligand, a PEG-based linker, and a reactive azide group. |
| PROTAC (Proteolysis-Targeting Chimera) | A heterobifunctional molecule that induces the degradation of a target protein. researchgate.net |
| CRBN (Cereblon) | The substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase, the target of lenalidomide. ashpublications.orgnih.gov |
| VHL (von Hippel-Lindau) | Another commonly used E3 ubiquitin ligase substrate receptor in PROTAC design. nih.gov |
| PHOTAC (PHOtochemically TArgeting Chimera) | A photoswitchable PROTAC that allows for optical control of protein degradation. sigmaaldrich.com |
| Homo-PROTAC | A bivalent molecule that induces the self-degradation of an E3 ligase. nih.gov |
| RiboTAC (Ribonuclease-Targeting Chimera) | A chimeric molecule that recruits ribonucleases to degrade target RNA. nih.gov |
| IKZF1 (Ikaros) / IKZF3 (Aiolos) | Transcription factors and natural neosubstrates of CRBN degraded by lenalidomide. nih.govecancer.org |
| CK1α (Casein Kinase 1α) | A neosubstrate of CRBN whose degradation by lenalidomide is effective in del(5q) MDS. ashpublications.orgnih.gov |
| BRD4 | A member of the BET family of proteins and a common target for PROTAC-mediated degradation. nih.gov |
| UBE2G1 | An E2 ubiquitin-conjugating enzyme; its downregulation can cause resistance to lenalidomide. nih.gov |
| USP15 | A deubiquitinating enzyme (DUB) that can reverse the effects of lenalidomide-induced degradation. nih.gov |
| CC-92480 | A novel, potent CRBN-based degrader effective against lenalidomide-resistant cells. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
